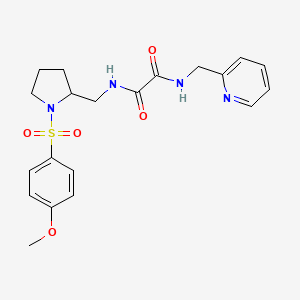

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-29-17-7-9-18(10-8-17)30(27,28)24-12-4-6-16(24)14-23-20(26)19(25)22-13-15-5-2-3-11-21-15/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIMPYMDRGXCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Key structural components include:

- Pyrrolidine Ring : Known for its role in modulating receptor interactions.

- Sulfonyl Group : Enhances solubility and bioavailability.

- Oxalamide Backbone : Implicated in various pharmacological effects.

Molecular Formula : C21H25N3O5S

Molecular Weight : 431.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The sulfonyl group may act as a potent inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : The pyrrolidine moiety can influence neurotransmitter receptors, potentially affecting neuropharmacological outcomes.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Potential : Investigations into its cytotoxicity reveal promising results against cancer cell lines.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

-

Antimicrobial Studies :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.

-

Cytotoxicity Assays :

- In vitro assays on cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound induces apoptosis, with IC50 values suggesting moderate potency.

-

Mechanistic Insights :

- Enzyme assays revealed that the compound inhibits specific kinases involved in cell proliferation, providing insights into its potential as an anticancer agent.

Data Summary Table

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth | |

| Cytotoxicity Assay | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of kinases linked to cell proliferation |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous oxalamide derivatives, focusing on molecular features, physicochemical properties, and available bioactivity or safety data.

Structural and Molecular Comparisons

Key Observations :

- The target compound’s 4-methoxyphenylsulfonyl-pyrrolidine moiety distinguishes it from derivatives with acetylpiperidine (Compound 13) or simple pyridyl groups (N1,N2-Di(pyridin-2-yl)oxalamide).

- The pyridin-2-ylmethyl group in the target compound contrasts with the 4-chlorophenyl (Compound 13) or 2-methylpyridin-4-yl (Compound in ) substituents, which may influence solubility or target binding.

Key Observations :

- The target compound lacks reported purity or yield data, whereas analogs like Compound 13 and 15 achieved 90–95% HPLC purity via stereoselective routes .

- The presence of a sulfonamide group in the target compound may enhance stability compared to acetylated or non-sulfonylated analogs .

Key Observations :

Q & A

Q. What are the recommended synthetic routes for N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide?

Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrrolidine sulfonylation : React pyrrolidin-2-ylmethanol with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Oxalamide coupling : Use oxalyl chloride to activate the carboxylic acid intermediate, followed by sequential amidation with (pyridin-2-yl)methylamine and the sulfonylated pyrrolidine derivative.

Purification : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve ≥95% purity .

Key characterization : Confirm the structure via -NMR (e.g., δ 8.5 ppm for pyridine protons) and mass spectrometry (e.g., [M+H]+ expected at ~474 g/mol) .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .

- Spectroscopy :

- NMR : Compare - and -NMR shifts to computational predictions (e.g., δ 3.8 ppm for methoxy protons, δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spec : High-resolution MS (HRMS) to confirm molecular formula (CHNOS) .

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 53.6%, H: 5.5%) .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer :

- Hazard Classification : Based on structural analogs, anticipate GHS hazards:

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory tract irritation .

- Safety Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store at 2–8°C under inert gas (argon) to prevent degradation .

- Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer :

- Target Identification :

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .

- SPR/BLI : Measure real-time binding kinetics (K, k/k) to immobilized receptors .

- Functional Assays :

- Enzyme Inhibition : Test IC in vitro (e.g., 10–100 µM range) using fluorogenic substrates.

- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in cell lysates .

Q. How should contradictory data on biological activity be resolved?

Methodological Answer :

- Parameter Standardization :

- Ensure consistent assay conditions (pH, temperature, buffer composition) .

- Validate cell lines (e.g., mycoplasma-free) and passage numbers.

- Orthogonal Validation :

- Compare results across multiple assays (e.g., enzyme inhibition vs. cellular viability).

- Use CRISPR knockdowns to confirm target specificity .

- Meta-Analysis : Pool data from independent studies to identify outliers via statistical tools (e.g., Grubbs’ test) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer :

- Analog Synthesis : Modify key moieties:

- Activity Profiling :

- Test analogs in dose-response assays (e.g., 0.1–100 µM).

- Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.